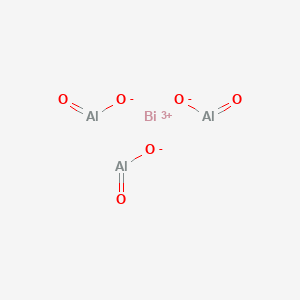
Bismuth(3+) tris(oxoalumanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(3+) tris(oxoalumanolate) is a coordination compound that features bismuth in its +3 oxidation state
Mechanism of Action
Target of Action
Bismuth compounds are known to have broad antimicrobial, anti-leishmanial, and anti-cancer properties . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . .
Mode of Action
Some studies suggest that bismuth ions interact with the cysteine residues of the target protein and interfere with the sulfur-containing metal-binding site . .
Biochemical Pathways
Bismuth compounds are known to affect various biochemical pathways. For instance, they can inhibit the growth of H. pylori by disrupting enzyme function, attenuating ROS defense, disrupting intracellular iron metabolism, and reducing bacterium-host cell adhesion
Pharmacokinetics
Bismuth compounds are known to have low solubility in aqueous solutions, which contributes to their low bioavailability . The elimination of bismuth from the body takes place via the urinary and fecal routes . .
Result of Action
The result of the action of bismuth compounds can vary depending on the specific compound and its target. For instance, bismuth compounds can lead to the eradication of H. pylori infection, providing relief from gastrointestinal ailments . .
Action Environment
The action of bismuth compounds can be influenced by various environmental factors. For instance, the presence of certain compounds with (hydr)oxy or sulfhydryl groups can influence the solubility of bismuth compounds . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bismuth(3+) tris(oxoalumanolate) are not well-documented. Bismuth-based compounds are known to have a wide range of biological activities . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Compounds based on bismuth have a low cost, are safe for human use, and some of them are also effective against tumoral cells, leishmaniasis, fungi, and viruses .
Cellular Effects
The cellular effects of Bismuth(3+) tris(oxoalumanolate) are not well-understood. Bismuth compounds have been shown to have various effects on cells. For example, bismuth-based drugs have been found to be cytotoxic to hepatocellular carcinoma (HepG2) cells, promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .
Molecular Mechanism
The molecular mechanism of Bismuth(3+) tris(oxoalumanolate) is not well-known. Bismuth compounds are known to inhibit the growth of H. pylori, although the exact mechanisms are not fully clear . Some studies suggest that bismuth compounds act as prodrugs, exhibiting their activity through the reductive pathway to generate more active analog compounds .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Bismuth(3+) tris(oxoalumanolate) in laboratory settings. Bismuth has been shown to exhibit many interesting transport properties in thin films .
Dosage Effects in Animal Models
The dosage effects of Bismuth(3+) tris(oxoalumanolate) in animal models are not well-documented. A study on the oral toxicity of bismuth in rats found that the lethal dose with a 50% mortality rate (LD50) is greater than 2,000 mg/kg and the no-observed-adverse-effect level (NOAEL) of bismuth is 1,000 mg/kg in both sexes .
Metabolic Pathways
The metabolic pathways involving Bismuth(3+) tris(oxoalumanolate) are not well-understood. Bismuth compounds have been shown to disrupt central carbon metabolism in H. pylori .
Transport and Distribution
The transport and distribution of Bismuth(3+) tris(oxoalumanolate) within cells and tissues are not well-documented. Bismuth has been shown to exhibit exceptional electronic transport in thin films .
Subcellular Localization
The subcellular localization of Bismuth(3+) tris(oxoalumanolate) is not well-known. Bismuth has been shown to exhibit exceptional electronic transport in thin films, suggesting potential interactions with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth(3+) tris(oxoalumanolate) typically involves the reaction of bismuth salts with oxoalumanolate ligands under controlled conditions. One common method includes the use of bismuth(III) chloride reacting with oxoalumanolate in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of bismuth(3+) tris(oxoalumanolate) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Bismuth(3+) tris(oxoalumanolate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state bismuth compounds.
Substitution: Ligand substitution reactions can occur where the oxoalumanolate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) or elemental bismuth .
Scientific Research Applications
Bismuth(3+) tris(oxoalumanolate) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bismuth(3+) tris(oxoalumanolate) include other bismuth(III) coordination compounds such as bismuth(III) chloride, bismuth(III) nitrate, and bismuth(III) oxide .
Uniqueness
Bismuth(3+) tris(oxoalumanolate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in organic synthesis and its potential biological applications set it apart from other bismuth compounds .
Properties
IUPAC Name |
bismuth;oxido(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUTHPTOGDVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3BiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618975 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-32-9 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
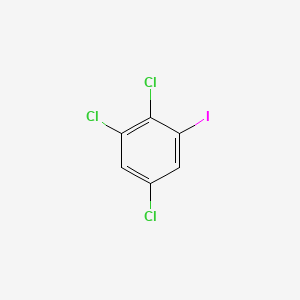
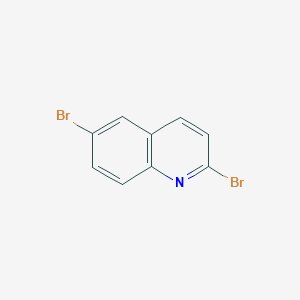
![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

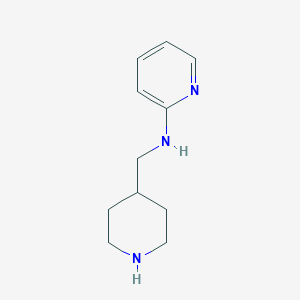

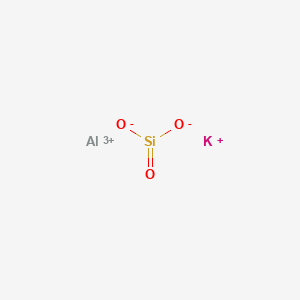

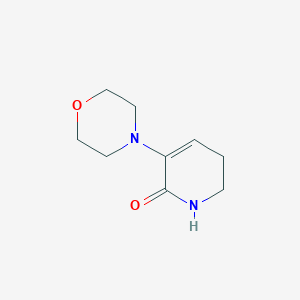


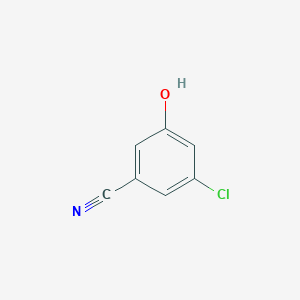

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
